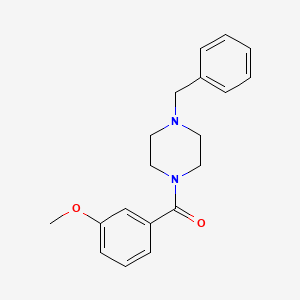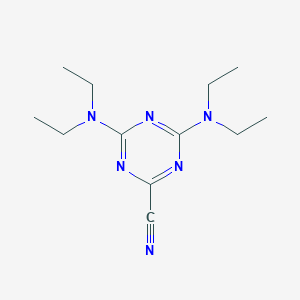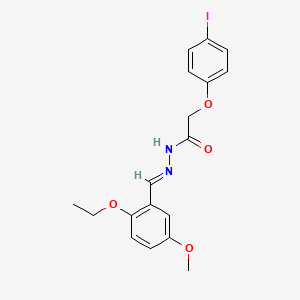
1-benzyl-4-(3-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(3-methoxybenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazines. It is a psychoactive drug that has been used recreationally due to its stimulant effects. However, BZP has also been the subject of scientific research due to its potential therapeutic applications. In
作用機序
1-benzyl-4-(3-methoxybenzoyl)piperazine acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It binds to and activates the serotonin 5-HT2B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-benzyl-4-(3-methoxybenzoyl)piperazine also inhibits the reuptake of dopamine and norepinephrine, which prolongs their effects in the brain.
Biochemical and Physiological Effects:
1-benzyl-4-(3-methoxybenzoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy for physical activity. 1-benzyl-4-(3-methoxybenzoyl)piperazine has been shown to improve cognitive performance, alertness, and mood. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.
実験室実験の利点と制限
1-benzyl-4-(3-methoxybenzoyl)piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has well-defined chemical and physical properties, which makes it easy to characterize and study. 1-benzyl-4-(3-methoxybenzoyl)piperazine has also been shown to have a high affinity for the serotonin 5-HT2B and 5-HT2C receptors, which makes it a useful tool for studying their function.
However, 1-benzyl-4-(3-methoxybenzoyl)piperazine also has limitations for lab experiments. It is a psychoactive drug that can cause adverse effects, which can confound the results of experiments. 1-benzyl-4-(3-methoxybenzoyl)piperazine has also been shown to have a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 1-benzyl-4-(3-methoxybenzoyl)piperazine. One area of research is the development of 1-benzyl-4-(3-methoxybenzoyl)piperazine analogs that have improved therapeutic potential and reduced adverse effects. Another area of research is the study of the long-term effects of 1-benzyl-4-(3-methoxybenzoyl)piperazine on the brain and behavior. Finally, the use of 1-benzyl-4-(3-methoxybenzoyl)piperazine as a tool for studying the function of the serotonin 5-HT2B and 5-HT2C receptors could lead to the development of new treatments for mood disorders and obesity.
合成法
1-benzyl-4-(3-methoxybenzoyl)piperazine can be synthesized through a multi-step process that involves the reaction of benzyl chloride with piperazine, followed by the reaction of the resulting benzylpiperazine with 3-methoxybenzoyl chloride. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-benzyl-4-(3-methoxybenzoyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). 1-benzyl-4-(3-methoxybenzoyl)piperazine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation and attention.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-5-8-17(14-18)19(22)21-12-10-20(11-13-21)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMWMHQVTQGBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5592823.png)
![N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5592835.png)
![(3-(cyclopropylmethyl)-1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5592837.png)

![1,1'-[1-(2-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5592858.png)
![4-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5592863.png)
![N-[2-(4-morpholinyl)ethyl]-2-phenoxybenzamide](/img/structure/B5592869.png)


![2,5-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5592904.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5592910.png)
![2-(allylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592912.png)
![N-{[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5592920.png)
![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)